

An In-depth Technical Guide to the Structure and Chemical Properties of Lasalocid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lasalocid*

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Abstract

Lasalocid is a polyether ionophore antibiotic isolated from *Streptomyces lasaliensis*. It is widely utilized in the veterinary field as a coccidiostat and growth promotant for poultry and cattle. Its ability to form lipid-soluble complexes with mono- and divalent cations allows it to transport these ions across biological membranes, disrupting cellular ionic homeostasis. This ionophoretic activity is the basis of its antimicrobial properties and is also being explored for its potential in other therapeutic areas, including cancer. This guide provides a comprehensive overview of the chemical structure and physicochemical properties of **Lasalocid**, details its mechanism of action, and presents key experimental protocols for its study.

Chemical Structure and Identification

Lasalocid is a complex molecule characterized by a polyether backbone and a terminal salicylic acid moiety. Its ability to capture and transport cations is attributed to the coordinated interaction of the carboxyl group and multiple ether and hydroxyl oxygen atoms, which create a hydrophilic pocket within a lipophilic exterior.

IUPAC Name: 6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid[1]

Synonyms: **Lasalocid A**, Antibiotic X-537A, Ionophore X-537A[2]

Chemical Formula: $C_{34}H_{54}O_8$ [3]

Molecular Weight: 590.8 g/mol [1][3]

CAS Number: 25999-31-9[3]

Physicochemical Properties

The physicochemical properties of **Lasalocid** and its commonly used sodium salt are summarized in the table below. These properties are crucial for its formulation, delivery, and biological activity.

Property	Lasalocid (Free Acid)	Lasalocid Sodium Salt
Appearance	-	White to off-white powder[4]
Molecular Formula	$C_{34}H_{54}O_8$	$C_{34}H_{53}NaO_8$ [5]
Molecular Weight	590.80 g/mol [3]	612.77 g/mol [4][6]
Melting Point	-	180 °C[4]
Boiling Point	-	-
pKa	-	-
Solubility	Soluble in DMF and DMSO.[2]	Soluble in ethanol, methanol, DMF, and DMSO.[4] Limited solubility in water.[7]

Mechanism of Action: Ionophore Activity

Lasalocid's primary mechanism of action is its function as a carboxylic ionophore. It can transport various cations, including Na^+ , K^+ , and Ca^{2+} , across lipid membranes.[2][8] This process disrupts the normal ionic gradients essential for cellular function, leading to cell death in susceptible organisms. In coccidia, this disruption of ionic homeostasis results in osmotic lysis.[9][10]

Signaling Pathway: Lasalocid-Induced ROS-Mediated Autophagy

Recent research has shown that **Lasalocid** can induce autophagy in cancer cells through the generation of reactive oxygen species (ROS). This pathway is of significant interest for its potential anticancer applications. **Lasalocid** treatment leads to an increase in intracellular ROS, which in turn triggers a signaling cascade that results in the formation of autophagosomes and the conversion of LC3-I to LC3-II, a hallmark of autophagy.[\[11\]](#)[\[12\]](#)

Caption: Lasalocid-induced ROS-mediated autophagy signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of **Lasalocid**.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of **Lasalocid** on cell viability.

Materials:

- 96-well plates
- Cancer cell line (e.g., HeLa)
- Complete cell culture medium
- **Lasalocid** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5×10^3 cells/well and incubate for 24 hours.
- Prepare serial dilutions of **Lasalocid** in complete culture medium.
- Remove the medium from the wells and add 100 μ L of the diluted **Lasalocid** solutions. Include wells with medium and DMSO as a vehicle control and wells with only medium as a blank control.
- Incubate the plate for 48 hours.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for LC3-I to LC3-II Conversion

This protocol is used to detect the induction of autophagy by monitoring the conversion of LC3-I to its lipidated form, LC3-II.

Materials:

- 6-well plates
- Cancer cell line
- Complete cell culture medium
- **Lasalocid** stock solution (in DMSO)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA protein assay kit
- SDS-PAGE gels

- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against LC3B
- HRP-conjugated secondary antibody
- ECL detection reagent
- Chemiluminescence imaging system

Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with various concentrations of **Lasalocid** for the desired time.
- Wash cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a BCA protein assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.[\[13\]](#)[\[14\]](#)
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[\[13\]](#)[\[14\]](#)
- Wash the membrane again and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system. The appearance of a band at ~14-16 kDa (LC3-II) indicates autophagy induction.[\[15\]](#)

ELISA for Lasalocid Quantification in Feed Samples

This protocol describes a competitive ELISA for the determination of **Lasalocid** concentrations in animal feed.^{[16][17]}

Materials:

- **Lasalocid** ELISA kit (containing antibody-coated microtiter plate, **Lasalocid**-HRP conjugate, standards, and substrate)
- Feed sample
- Methanol
- Vortex mixer
- Centrifuge
- Microplate reader

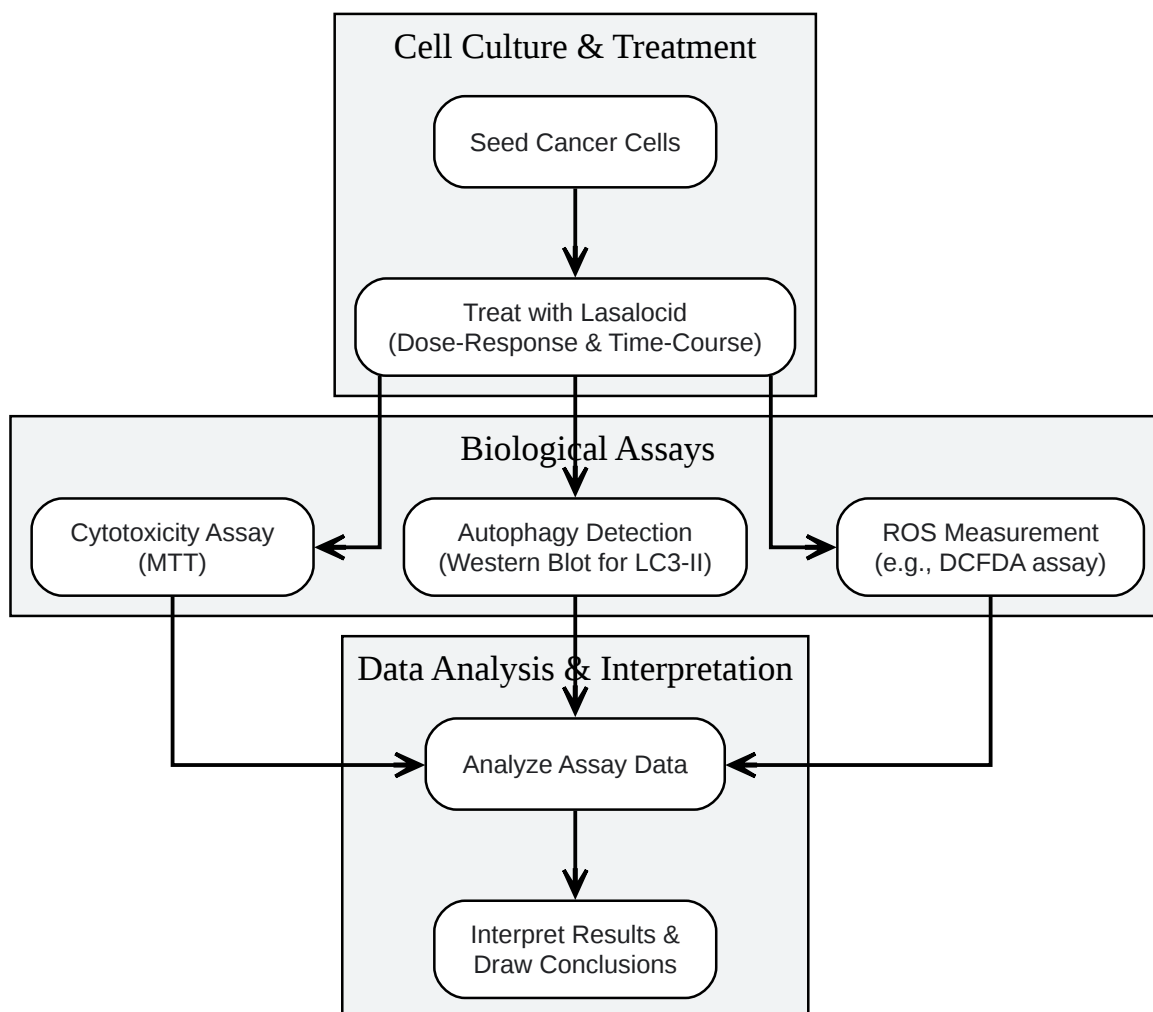
Procedure:

- Sample Extraction:
 - Weigh 1 g of the ground feed sample into a centrifuge tube.
 - Add 5 mL of methanol and vortex for 1 minute.
 - Shake for 15 minutes and then centrifuge at 3000 x g for 10 minutes.
 - Dilute the supernatant with the provided sample diluent.
- ELISA Procedure:
 - Add 50 µL of the diluted standards and samples to the wells of the antibody-coated plate.
 - Add 50 µL of the **Lasalocid**-HRP conjugate to each well.
 - Incubate for 60 minutes at room temperature.
 - Wash the plate four times with the provided wash buffer.

- Add 100 μ L of the substrate solution to each well and incubate for 20 minutes in the dark.
- Add 100 μ L of the stop solution to each well.
- Read the absorbance at 450 nm within 15 minutes.
- Data Analysis:
 - Construct a standard curve by plotting the absorbance of the standards against their concentrations.
 - Determine the concentration of **Lasalocid** in the samples by interpolating their absorbance values on the standard curve.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the anticancer effects of **Lasalocid** on a cancer cell line.



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Caption: Experimental workflow for studying **Lasalocid**'s anticancer effects.

Conclusion

Lasalocid remains a significant molecule in veterinary medicine due to its potent ionophoretic activity. The elucidation of its chemical structure and properties has been instrumental in understanding its mechanism of action. Furthermore, ongoing research into its effects on cellular signaling pathways, such as the induction of ROS-mediated autophagy, highlights its potential for development as a therapeutic agent in other fields, including oncology. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate the multifaceted biological activities of **Lasalocid**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure and Chemical Properties of Lasalocid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1674519#lasalocid-structure-and-chemical-properties>]

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